2-Fluorobenzoyl chloride

Catalog No.
S702275
CAS No.
393-52-2
M.F
C7H4ClFO
M. Wt
158.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluorobenzoyl chloride

CAS Number

393-52-2

Product Name

2-Fluorobenzoyl chloride

IUPAC Name

2-fluorobenzoyl chloride

Molecular Formula

C7H4ClFO

Molecular Weight

158.56 g/mol

InChI

InChI=1S/C7H4ClFO/c8-7(10)5-3-1-2-4-6(5)9/h1-4H

InChI Key

RAAGZOYMEQDCTD-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)Cl)F

solubility

Decomposes (NTP, 1992)

Synonyms

2-Fluoro-benzoyl Chloride; 2-Fluorobenzenecarbonyl Chloride; o-Fluorobenzoyl Chloride; NSC 88304;

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)F

The exact mass of the compound 2-Fluorobenzoyl chloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as decomposes (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88304. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Fluorobenzoyl chloride (CAS 393-52-2) is a highly reactive, ortho-fluorinated acyl halide widely procured as a critical building block in pharmaceutical and agrochemical synthesis. Functioning as a potent electrophile, the compound is characterized by the strong electron-withdrawing inductive effect of the fluorine atom at the 2-position, which significantly enhances the reactivity of the carbonyl carbon toward nucleophilic attack [1]. As a clear, moisture-sensitive liquid at room temperature, it is utilized to introduce the 2-fluorobenzoyl moiety into complex active pharmaceutical ingredients (APIs), serving both as a permanent structural feature for modulating lipophilicity and as a highly efficient, base-labile protecting group . Its distinct kinetic profile makes it a superior choice for acylating sterically hindered amines and alcohols in commercial manufacturing workflows.

Substituting 2-fluorobenzoyl chloride with the unsubstituted benzoyl chloride or the para-isomer (4-fluorobenzoyl chloride) frequently leads to process failures in advanced synthesis. The absence of the ortho-fluoro group in standard benzoyl chloride results in significantly slower base-catalyzed deprotection rates, which can cause up to 80% product loss via β-elimination when used as a protecting group for sensitive carbohydrates [1]. Furthermore, unlike 4-fluorobenzoyl chloride, which has a melting point of 10–12 °C and risks crystallizing in unheated feed lines during winter or cool-room processing, 2-fluorobenzoyl chloride remains a liquid down to 4 °C, ensuring uninterrupted flow in automated liquid dispensing systems . Attempting to use alternative electron-deficient aroyl chlorides often requires harsher coupling conditions or results in incomplete conversions when reacting with sterically demanding substrates.

Accelerated Cleavage Kinetics for Carbohydrate Protection

In the synthesis of base-sensitive glycopeptides, the use of 2-fluorobenzoyl chloride as a hydroxyl protecting group offers superior deprotection kinetics compared to unsubstituted benzoyl chloride. The strong electron-withdrawing inductive effect of the ortho-fluorine atom increases the electrophilicity of the ester carbonyl, accelerating base-catalyzed methanolysis and preventing degradation [1].

Evidence DimensionProduct loss via β-elimination during base-catalyzed deprotection
Target Compound DataRapid cleavage prevents major β-elimination side reactions
Comparator Or BaselineBenzoyl chloride (~80% β-elimination product loss)
Quantified Difference2-Fluorobenzoyl derivatives deprotect significantly faster, rescuing product yields compared to the 80% loss seen with standard benzoyl groups
ConditionsMethanolic sodium methoxide (6 mM) deprotection of glycopeptides

Enables the protection of highly base-sensitive intermediates where standard benzoyl chloride would lead to severe product degradation during the deprotection step.

Superior Cross-Coupling Yields in Esterification of Bulky Alcohols

2-Fluorobenzoyl chloride demonstrates exceptional reactivity in palladium-catalyzed cross-coupling esterifications with sterically hindered secondary alcohols, such as cholesterol. Under microwave irradiation, 2-fluorobenzoyl chloride achieves complete conversion, outperforming other substituted aroyl chlorides[1].

Evidence DimensionReaction yield for cholesterol esterification
Target Compound Data100% yield
Comparator Or Baseline4-Nitrobenzoyl chloride (71% yield) and 4-Trifluoromethoxybenzoyl chloride (76% yield)
Quantified Difference24% to 29% absolute yield increase over competing electron-deficient aroyl chlorides
ConditionsPalladium-catalyzed cross-coupling, microwave irradiation at 100 °C for 2 hours

Maximizes throughput and minimizes unreacted starting material when acylating complex, sterically demanding API precursors.

High-Yield Amidation of Sterically Hindered Amines

Despite the ortho-substitution, 2-fluorobenzoyl chloride efficiently acylates highly sterically hindered secondary amines without requiring harsh conditions. In the synthesis of N,N-diisopropylbenzamides, 2-fluorobenzoyl chloride reacts with diisopropylamine at room temperature to deliver near-quantitative yields [1].

Evidence DimensionAmidation yield with diisopropylamine
Target Compound Data94% isolated yield
Comparator Or BaselineStandard amidation protocols (often require elevated temperatures for ortho-substituted analogs)
Quantified DifferenceAchieves >90% yield at ambient temperature within 3 hours
ConditionsDichloromethane solvent, triethylamine base, room temperature, 3 hours

Ensures high process reproducibility and yield when synthesizing sterically congested amide APIs or directing groups.

Thermal Profile and Liquid-State Processability

2-Fluorobenzoyl chloride is a liquid at standard room temperature and remains fluid down to 4 °C, which simplifies continuous flow synthesis and automated liquid dispensing compared to its para-substituted isomer, which can solidify in cool environments .

Evidence DimensionMelting point / Physical state
Target Compound Data4 °C (Liquid at standard ambient temperatures)
Comparator Or Baseline4-Fluorobenzoyl chloride (10–12 °C)
Quantified Difference6 to 8 °C lower melting point, preventing crystallization in standard 10 °C process environments
ConditionsStandard atmospheric pressure handling and storage

Eliminates the need for heated feed lines or pre-melting steps in automated manufacturing, reducing process complexity and preventing line blockages.

Synthesis of Base-Sensitive Glycopeptides and Carbohydrates

Due to its accelerated base-catalyzed cleavage kinetics, 2-fluorobenzoyl chloride is the optimal protecting group reagent for highly sensitive O-linked carbohydrates. It allows for rapid deprotection under mild methanolic sodium methoxide conditions, effectively suppressing the β-elimination side reactions that destroy yields when standard benzoyl chloride is used [1].

Automated Flow Chemistry and Continuous Manufacturing

Because it remains a liquid down to 4 °C, 2-fluorobenzoyl chloride is the preferred fluorinated acylating agent for continuous flow reactors and automated dispensing systems. It eliminates the risk of feed-line crystallization associated with 4-fluorobenzoyl chloride (mp 10–12 °C), ensuring consistent stoichiometry and uninterrupted production .

Late-Stage Functionalization of Sterically Hindered APIs

The compound’s unique balance of high electrophilicity and manageable steric profile makes it ideal for acylating bulky secondary alcohols and amines. It is particularly suited for palladium-catalyzed cross-coupling esterifications of complex molecules like cholesterol, where it achieves near-quantitative yields that electron-deficient alternatives fail to reach[2].

Physical Description

2-fluorobenzoyl chloride is a colorless liquid. (NTP, 1992)

Color/Form

Liquid

XLogP3

2.8

Boiling Point

403 °F at 760 mm Hg (NTP, 1992)
206.0 °C
206 °C

Flash Point

180 °F (NTP, 1992)

Density

1.304 at 68 °F (NTP, 1992)
1.328 g/cu cm at 25 °C

Melting Point

39 °F (NTP, 1992)
4.0 °C
4 °C

UNII

Z4H017N76S

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (84%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.46 mm Hg at 25 °C (est)

Pictograms

Irritant

Corrosive;Irritant

Other CAS

393-52-2

Associated Chemicals

Benzoyl chloride, 3-fluoro;1711-07-5
Benzoyl chloride, 4-fluoro;403-43-0

Wikipedia

2-fluorobenzoyl chloride

Methods of Manufacturing

Reaction of 2-fluorobenzoic acid with thionyl chloride

General Manufacturing Information

Benzoyl chloride, 2-fluoro-: ACTIVE
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Dates

Last modified: 08-15-2023

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